2-Isopropenyl-5-methylhex-4-enal

描述

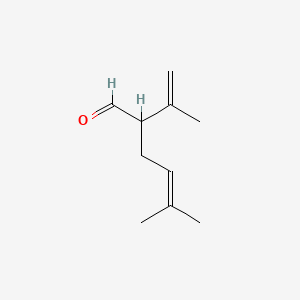

2-Isopropenyl-5-methylhex-4-enal (CAS 75697-98-2), also known as (±)-Lavandulal, is an acyclic monoterpenoid aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . It is characterized by a conjugated enal system (α,β-unsaturated aldehyde) and an isopropenyl substituent at the C2 position. This compound is naturally occurring in essential oils, such as Kenyan citronella oil, and contributes to herbaceous-resinous, slightly minty, and woody-lavender-like olfactory profiles . Its applications span fragrance formulation and phytochemical research due to its distinctive aroma and structural complexity .

属性

CAS 编号 |

6544-40-7 |

|---|---|

分子式 |

C10H16O |

分子量 |

152.23 g/mol |

IUPAC 名称 |

(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enal |

InChI |

InChI=1S/C10H16O/c1-8(2)5-6-10(7-11)9(3)4/h5,7,10H,3,6H2,1-2,4H3/t10-/m0/s1 |

InChI 键 |

PAIVGFRXYIGODL-JTQLQIEISA-N |

手性 SMILES |

CC(=CC[C@@H](C=O)C(=C)C)C |

规范 SMILES |

CC(=CCC(C=O)C(=C)C)C |

产品来源 |

United States |

准备方法

2-Isopropenyl-5-methylhex-4-enal can be synthesized through several synthetic routes. One common method involves the reaction of citral with acetone under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反应分析

2-Isopropenyl-5-methylhex-4-enal undergoes various chemical reactions, including:

科学研究应用

2-Isopropenyl-5-methylhex-4-enal has several scientific research applications:

作用机制

The mechanism of action of 2-Isopropenyl-5-methylhex-4-enal involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This interaction can lead to antimicrobial effects by disrupting the normal function of microbial proteins .

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Isopropyl-5-methylhex-4-enal (CAS 58191-81-4)

This compound shares a similar backbone with 2-Isopropenyl-5-methylhex-4-enal but differs in the substituent at the C2 position: it features an isopropyl group (branched alkyl) instead of an isopropenyl group (allylic alkenyl). Key differences include:

Key Observations:

Structural Impact on Reactivity :

- The isopropenyl group in this compound introduces a reactive double bond, making it prone to electrophilic additions (e.g., Diels-Alder reactions) and oxidation . In contrast, the saturated isopropyl group in its counterpart likely reduces reactivity, favoring stability in formulations .

Odor Profile Differences: The conjugated enal system in this compound enhances its odor potency, contributing to its "green top note" in olive oils and citronella . The absence of a double bond in 2-Isopropyl-5-methylhex-4-enal may result in a less complex or milder aroma, though specific data is lacking .

Molecular Weight and Physical Properties :

Research Findings and Implications

- Natural vs.

Applications in Fragrance Chemistry :

The unsaturated structure of this compound makes it valuable in perfumery for fresh, green accords, whereas the saturated analogue might serve as a stabilizer or modifier in scent formulations .- Gaps in Data: Limited information exists on the sensory properties, toxicity, and industrial applications of 2-Isopropyl-5-methylhex-4-enal, highlighting the need for further research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。